N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide
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Overview
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Methoxyphenyl Ethyl Intermediate: This step involves the reaction of 4-methoxyphenyl ethyl bromide with a suitable nucleophile to form the intermediate.
Sulfonamide Formation: The intermediate is then reacted with methanesulfonyl chloride in the presence of a base to form the sulfonamide derivative.
Acetamide Formation: Finally, the sulfonamide derivative is reacted with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar synthetic applications.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in optoelectronic materials.
Uniqueness
N-[2-(4-Methoxyphenyl)ethyl]-2-[N-(2-methoxyphenyl)methanesulfonamido]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and sulfonamide groups contribute to its versatility in various chemical reactions and potential therapeutic applications.
Properties
Molecular Formula |
C19H24N2O5S |
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Molecular Weight |
392.5 g/mol |
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-[2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C19H24N2O5S/c1-25-16-10-8-15(9-11-16)12-13-20-19(22)14-21(27(3,23)24)17-6-4-5-7-18(17)26-2/h4-11H,12-14H2,1-3H3,(H,20,22) |
InChI Key |
ZALNWSPEUAQOKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C |
Origin of Product |
United States |
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